N-Methyl-4-[4-(pyridin-4-ylamino)phenoxy]pyridine-2-carboxamide
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Description
“N-Methyl-4-[4-(pyridin-4-ylamino)phenoxy]pyridine-2-carboxamide” is a chemical compound with the molecular formula C18H16N4O2 . It has a molecular weight of 320.35 . The compound is related to pyridine derivatives, which are often used in the development of various pharmaceuticals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H16N4O2/c1-19-18(23)17-12-16(8-11-21-17)24-15-4-2-13(3-5-15)22-14-6-9-20-10-7-14/h2-12H,1H3,(H,19,23)(H,20,22) . This code represents the compound’s molecular structure.Scientific Research Applications
- Role of EN300-26690394 : EN300-26690394 shares structural similarities with Imatinib. It specifically inhibits tyrosine kinases, making it a potential candidate for leukemia treatment .
- Activity : EN300-26690394 exhibits highly immunosuppressive activity. Researchers consider it a lead compound for developing immunosuppressants .
- Role of EN300-26690394 : 4-N,N-Dimethylaminopyridine (DMAP) is a catalyst used for the selective oxidation of methyl aromatics. DMAP, in combination with benzyl bromide, exhibits higher catalytic activity than other pyridine analogues .
- Arrangement : Classical molecular simulations describe the arrangement of these molecules within a layered structure of zirconium 4-sulfophenylphosphonate .
Leukemia Treatment
Immunosuppressant Development
Anticancer Properties
Selective Oxidation Catalyst
Molecular Simulation Studies
Crystal Structure Analysis
properties
IUPAC Name |
N-methyl-4-[4-(pyridin-4-ylamino)phenoxy]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-19-18(23)17-12-16(8-11-21-17)24-15-4-2-13(3-5-15)22-14-6-9-20-10-7-14/h2-12H,1H3,(H,19,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQGKRITLBVBCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-4-[4-(pyridin-4-ylamino)phenoxy]pyridine-2-carboxamide |
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